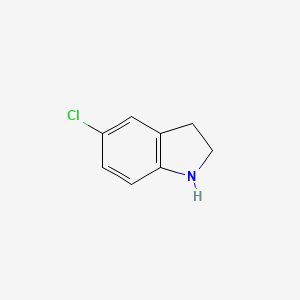

5-Chloroindoline

Description

Contextualization within Heterocyclic Chemistry: Indoline (B122111) Scaffold and Halogenation

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, forms the foundational context for understanding 5-Chloroindoline. The core of this compound is the indoline scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. Indoline and its derivatives are prevalent motifs in a vast number of biologically active compounds and natural products.

The introduction of a chlorine atom at the 5-position of the indoline ring, a process known as halogenation, significantly modifies the electronic properties of the molecule. This substitution imparts unique chemical reactivity and biological activity compared to the parent indoline structure. The presence of the halogen atom can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenated indolines like this compound particularly interesting for medicinal chemistry and drug discovery. The synthesis of 5-chloroindole (B142107) can be achieved through various methods, including the nitration of indoline followed by subsequent reactions. chemicalbook.com A commercially viable, large-scale synthesis involves a halogen-halogen exchange reaction from 5-bromoindole (B119039) using cuprous chloride. researchgate.netresearchgate.net

Significance and Research Trajectories of this compound Derivatives

The true significance of this compound lies in its role as a versatile precursor for a multitude of derivatives with important applications. Researchers utilize this compound as a starting material to construct more elaborate molecular architectures with tailored properties. chemimpex.com These derivatives have shown considerable promise across various fields, most notably in pharmaceutical development and materials science.

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. For instance, they serve as key intermediates in the synthesis of compounds targeting neurological disorders and cancer. chemimpex.com The indole (B1671886) framework is a well-established pharmacophore, and the addition of a chlorine atom can enhance the pharmacological profile of the resulting molecules. biosynth.com Research into this compound derivatives has uncovered potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For example, certain derivatives have been investigated for their antimalarial activity.

Beyond medicine, this compound derivatives are finding applications in materials science. For example, 5-Chloroindole can undergo electropolymerization to form redox-active films, which could have applications in electronic devices. chemicalbook.comchemdad.com The ability to functionalize the indoline core allows for the creation of novel materials with specific optical or electronic properties.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCIVAPEOZDEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180355 | |

| Record name | 5-Chloroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25658-80-4 | |

| Record name | 5-Chloroindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25658-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025658804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Chloroindoline and Its Derivatives

Direct Synthesis of 5-Chloroindoline

The direct synthesis of this compound primarily involves the introduction of a chlorine atom onto the indoline (B122111) ring. This is typically achieved through the chlorination of indoline itself or a protected form, such as an N-acylated derivative.

Chlorination of Indoline Precursors

A common strategy for synthesizing this compound involves a multi-step process beginning with the protection of the nitrogen atom in the indoline precursor. google.com This is followed by chlorination and subsequent deprotection. A key process involves reacting indoline with an acylating agent, like an acid anhydride (B1165640), to form the corresponding 1-acyl-indoline. google.com This intermediate is then chlorinated to yield 5-chloro-1-acyl-indoline, which is subsequently subjected to saponification (acidic or alkaline) to furnish this compound. google.com This N-acylation step is crucial as direct chlorination of unprotected indoline can lead to a mixture of products and lower yields. For instance, attempting to chlorinate 1-acetyl-indoline directly in glacial acetic acid results in only about a 45% yield of the desired 5-chloro-1-acetyl-indoline. google.com

The process can be optimized for commercial production, achieving high yields. For example, using succinic acid anhydride as the acylating agent can result in an 80% yield of this compound after the full sequence. google.com

Table 1: Example of Multi-Step Synthesis of this compound

| Step | Precursor | Reagents & Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Acylation | Indoline | Acetic anhydride, chlorine-inert solvent, 0-60°C | 1-Acetyl-indoline | - | google.com |

| 2. Chlorination | 1-Acetyl-indoline | Chlorine, water, basic agent, 20-30°C | 5-Chloro-1-acetyl-indoline | - | google.com |

Utilization of Specific Halogenating Reagents

To circumvent issues with using elemental chlorine, specific halogenating reagents are employed. N-chlorosuccinimide (NCS) is a notable reagent for the chlorination of various aromatic compounds, including indoles. google.comthieme-connect.com One method involves reacting 1-acetyl-indoline with NCS in a solvent like carbon tetrachloride. google.com While effective, this approach can be less desirable for large-scale production due to the higher cost of reagents like NCS compared to chlorine gas. google.com

The use of NCS is also prominent in the synthesis of other chlorinated indole (B1671886) derivatives. For instance, N-protected indole-3-formaldehydes can be chlorinated at the 4-position using NCS under palladium catalysis. google.com This highlights the versatility of NCS in achieving regioselective chlorination on the indole scaffold under specific conditions. google.comrsc.org

Synthesis of this compound-2,3-dione (5-Chloroisatin)

This compound-2,3-dione, commonly known as 5-chloroisatin (B99725), is a vital derivative used as a building block in the synthesis of various heterocyclic compounds and potential therapeutic agents. researchgate.netresearchgate.net Its synthesis is most famously achieved through methods that construct the heterocyclic ring from an aniline (B41778) precursor.

Modified Sandmeyer Reaction Pathways

The most frequently used method for the synthesis of isatins, including 5-chloroisatin, is the Sandmeyer methodology. mdpi.comscielo.br This process begins with the reaction of an appropriately substituted aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. scielo.bracs.org For the synthesis of 5-chloroisatin, the starting material is 4-chloroaniline (B138754). mdpi.combanglajol.info This initial reaction, conducted in aqueous sodium sulfate, forms an isonitrosoacetanilide intermediate, specifically 4-chloroisonitrosoacetanilide. mdpi.comacs.org This intermediate is then isolated and subjected to cyclization to yield the final product. scielo.br This pathway is particularly effective for anilines that contain electron-withdrawing substituents. scielo.br

Cyclization and Dehydrative Approaches from Substituted Anilines

The final step in the Sandmeyer synthesis of 5-chloroisatin is a dehydrative cyclization of the 4-chloroisonitrosoacetanilide intermediate. mdpi.com This is typically accomplished by treating the intermediate with a strong acid, such as concentrated sulfuric acid, at a controlled temperature. acs.orgatlantis-press.comresearchgate.net The strong acid facilitates the electrophilic cyclization onto the aromatic ring, followed by dehydration to form the dione (B5365651) structure of isatin (B1672199). This cyclization step is critical and can achieve high yields; for example, the synthesis of this compound-2,3-dione from 4-chloroaniline via the isonitrosoacetanilide intermediate has been reported with an 85% yield. acs.org

Table 2: Synthesis of 5-Chloroisatin from 4-Chloroaniline

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 4-Chloroaniline | Chloral hydrate, hydroxylamine hydrochloride, Na₂SO₄, aq. HCl | 4-Chloroisonitrosoacetanilide | - | acs.org |

N-Functionalization and Derivatization of this compound Scaffolds

The this compound and 5-chloroisatin scaffolds serve as versatile platforms for further chemical modification. N-functionalization and derivatization at other positions on the indole ring are common strategies to create diverse molecular libraries for various applications.

N-functionalization involves the substitution of the hydrogen atom on the indole nitrogen. This can be achieved through N-alkylation or N-acylation. For example, 5-chloroisatin can be N-acetylated to form 1-acetyl-5-chloroisatin. mdpi.com N-alkylation of 5-chloroisatin can be performed using reagents like benzyl (B1604629) chloride or methyl iodide under phase-transfer catalysis conditions. researchgate.net Similarly, the nitrogen of 5-chloroindole (B142107) can be alkylated with reagents such as 2-iodopropane (B156323) or (bromomethyl)cyclohexane. nih.govacs.org

Further derivatization can be performed at various positions of the ring system.

At the C2-position: 5-chloroindole-2-carboxylic acid is a key intermediate that can be coupled with various amines. acs.orgmdpi.com For example, it can be reacted with amines in the presence of coupling agents like HATU or BOP to form a wide range of amide derivatives. acs.orgmdpi.com

At the C3-position: 5-chloroindole can be used to synthesize derivatives like 5-chloro-N,N-dimethyltryptamine. sigmaaldrich.com

At the C5-position: The chlorine atom itself can be replaced using modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for instance, can be used to displace the chlorine with various aryl or heteroaryl groups, providing a powerful tool for diversification under mild, aqueous conditions. rsc.org

Table 3: Examples of N-Functionalization and Derivatization

| Starting Scaffold | Reaction Type | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Chloroisatin | N-Acetylation | Acetic anhydride | 1-Acetyl-5-chloroindoline-2,3-dione | mdpi.com |

| 5-Chloroindole | N-Alkylation | (bromomethyl)cyclohexane, NaH, DMF | 1-(Cyclohexylmethyl)-5-chloroindole | nih.gov |

| 5-Chloroindole-2-carboxylic acid | Amide Coupling | Amine, HATU, Et₃N | 5-Chloroindole-2-carboxamide derivative | mdpi.com |

N-Alkylation Reactions under Phase-Transfer Catalysis Conditions

N-alkylation of the this compound nucleus, often starting from its oxidized form, 5-chloro-1H-indole-2,3-dione (5-chloroisatin), is a fundamental strategy for introducing a wide variety of substituents. Phase-transfer catalysis (PTC) has proven to be a mild and efficient method for these transformations. scispace.com This technique facilitates the reaction between the indoline derivative (often in a solid or organic phase) and the alkylating agent by using a phase-transfer catalyst, which transports the deprotonated indoline anion across the phase boundary.

Commonly, the reaction is carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at room temperature. A weak base, typically potassium carbonate (K₂CO₃), is used to deprotonate the nitrogen of the indoline ring, while a quaternary ammonium (B1175870) salt, such as tetra-n-butylammonium bromide (TBAB or BTBA), serves as the catalyst. scispace.com This method has been successfully applied to introduce various alkyl groups, including long-chain bromoalkanes, benzyl chloride, and propargyl groups, onto the nitrogen atom of 5-chloroisatin. internationaljournalssrg.org

The introduction of an N-allyl group, for instance, was achieved with an 89% yield by reacting 5-chloroisatin with 3-bromoprop-1-ene under PTC conditions. internationaljournalssrg.org These N-substituted derivatives, particularly those bearing terminal alkyne or alkene functionalities, are valuable precursors for further transformations, such as cycloaddition reactions. internationaljournalssrg.orgijaems.com

Table 1: Examples of N-Alkylation of 5-Chloro-1H-indole-2,3-dione under PTC Conditions

| Alkylating Agent | Base | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromoprop-1-ene | K₂CO₃ | BTBA | DMF | 48 | 89 | internationaljournalssrg.org |

| 1,6-Dibromohexane | K₂CO₃ | BTBA | DMF | 48 | Good | scispace.com |

| Benzyl chloride | K₂CO₃ | BTBA | DMF | 48 | - | |

| Methyl iodide | K₂CO₃ | BTBA | DMF | 48 | - | |

| 3-Bromoprop-1-yne | K₂CO₃ | TBAB | DMF | - | - | internationaljournalssrg.org |

Note: A "Good" yield was reported without a specific numerical value.

Acylation Strategies on Indoline Nitrogen

Acylation of the indoline nitrogen is a crucial transformation for synthesizing key intermediates. A notable strategy involves the acylation of the parent indoline molecule as a preliminary step before modification of the benzene (B151609) ring. For example, a process has been described where indoline is first reacted with an acylating agent, such as a carboxylic acid halide or anhydride, to produce the corresponding 1-acyl-indoline. google.com This N-acylated intermediate can then undergo chlorination to selectively install a chlorine atom at the 5-position, yielding 5-chloro-1-acyl-indoline. google.com Subsequent saponification removes the acyl group to furnish this compound. google.com This multi-step sequence highlights a strategic approach where N-acylation serves as a protective measure and a directing tool for subsequent electrophilic aromatic substitution. The acylation and chlorination steps are typically performed at temperatures ranging from 0°C to 60°C. google.com

While Friedel-Crafts acylation is a common method for introducing acyl groups to indoles, it predominantly occurs at the C3-position due to the electronic properties of the indole ring. rsc.orgrsc.org However, the choice of a hard electrophile, like benzoyl chloride, can favor N-acylation over C3-acylation. rsc.org

Advanced Synthetic Transformations for Complex this compound Architectures

Building upon the functionalized this compound core, more advanced synthetic methods can be employed to construct complex, polycyclic, and spirocyclic systems. These methods are instrumental in generating molecular diversity for various applications.

1,3-Dipolar Cycloaddition Reactions with this compound Derivatives

1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. internationaljournalssrg.org In this context, N-substituted this compound derivatives, which contain unsaturated bonds (dipolarophiles), react with 1,3-dipoles to form complex architectures. Derivatives such as 1-allyl-5-chloroindoline-2,3-dione (B4394322) and 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione are common starting materials. internationaljournalssrg.orgijaems.com

These reactions are often highly regioselective. internationaljournalssrg.org For example, the reaction between 1-allyl-5-chloroindoline-2,3-dione and 4-chlorobenzaldoxime (which generates a nitrile oxide in situ) proceeds under mild conditions to yield novel isoxazole-containing spiro-indoline structures. internationaljournalssrg.orginternationaljournalssrg.org Similarly, N-propargylated 5-chloroisatin can react with nitrile oxides, leading to the formation of isoxazole (B147169) derivatives. ijaems.com The reaction of N-propargyl 5-chloroisatin with benzyl azide (B81097), a classic example of "click chemistry," yields 1,2,3-triazole derivatives.

These cycloaddition reactions can sometimes lead to multiple products, as the 1,3-dipole can react with different dipolarophilic sites within the molecule, such as the N-alkyl group or the C=O bond at the C3 position of the indoline ring. ijaems.com

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions

| Dipolarophile | Dipole Source | Resulting Heterocycle | Reference |

|---|---|---|---|

| 1-Allyl-5-chloroindoline-2,3-dione | 4-Chlorobenzaldoxime (Nitrile Oxide) | Isoxazoline-spiro-indolinone | internationaljournalssrg.org |

| 5-Chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione | 4-Chlorobenzaldoxime (Nitrile Oxide) | Isoxazole & Dioxazole Derivatives | ijaems.com |

| Isatin (including 5-chloro derivatives) | Azomethine Ylides | Spiro-pyrrolidine/pyrrolizidine | nih.gov |

| 5-Chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione | Benzyl Azide | 1,2,3-Triazole |

Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials. nih.govmdpi.com These reactions are prized for their atom economy and their ability to rapidly generate structural complexity from simple precursors.

5-Chloroindole has been utilized as a key component in several MCRs. In one example, a one-pot synthesis of thieno[2,3-b]indoles was achieved by reacting an indole (including 5-chloroindole), an acetophenone, and elemental sulfur. rsc.org This reaction, catalyzed by a magnetic nanoparticle-supported deep eutectic solvent, proceeded in high yield, demonstrating the feasibility of using halogenated indoles in such transformations. rsc.org 5-Chloroindole was found to be a reactive substrate, producing the corresponding chlorinated thieno[2,3-b]indole. rsc.org

Another powerful MCR is the Ugi reaction, a four-component reaction that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com The versatility of the Ugi reaction and other isocyanide-based MCRs allows for the creation of vast libraries of peptide-like structures and other complex molecules in a single step. The inclusion of a 5-chloroindole-containing component in such a reaction would lead to highly functionalized and diverse molecular scaffolds. Furthermore, three-component reactions involving isatins (including 5-chloro-isatin), an amino acid, and a dipolarophile have been used to create complex dispirooxindole systems through a 1,3-dipolar cycloaddition pathway. nih.govresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 5 Chloroindoline Systems

Electrophilic Aromatic Substitution Patterns on the Indoline (B122111) Ring

The presence of a chlorine atom at the 5-position of the indoline ring significantly influences the regiochemical outcome of electrophilic aromatic substitution reactions. The chloro group is an electron-withdrawing substituent, which deactivates the benzene (B151609) ring towards electrophilic attack. However, it also directs incoming electrophiles to specific positions. Generally, electrophilic substitution on the 5-chloroindoline ring is directed to the C7 position, and to a lesser extent, the C3 position of the indole (B1671886) nucleus.

For instance, the electrophilic chlorination of indoles can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) in dichloromethane, leading to regioselective substitution. vulcanchem.com While this example doesn't exclusively use this compound as a starting material, it highlights a common method for introducing chloro-substituents onto an indole ring. The electron-withdrawing nature of the chlorine at C5 would be expected to modulate the reactivity and could influence the conditions required for further substitution.

Cycloaddition Reactivity: Regioselectivity and Stereoselectivity

This compound and its derivatives, particularly 5-chloroisatin (B99725), are valuable precursors in 1,3-dipolar cycloaddition reactions for the synthesis of complex heterocyclic systems. mdpi.cominternationaljournalssrg.org These reactions often proceed with high regioselectivity and, in some cases, stereoselectivity. mdpi.commdpi.com

A notable example is the 1,3-dipolar cycloaddition between 1-allyl-5-chloroindoline-2,3-dione (B4394322) and 4-chlorobenzaldoxime, which proceeds with complete regioselectivity. internationaljournalssrg.org Theoretical studies using Density Functional Theory (DFT) have been employed to understand the mechanism and regioselectivity of these reactions. internationaljournalssrg.org These studies suggest that the reaction between an azide (B81097) and 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione leads to two separable regioisomers, with the major product formed in significantly higher yield. The regioselectivity is often explained by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice-versa) dictates the orientation of the addition.

In another instance, the three-component 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from isatin (B1672199) (or its derivatives like 5-chloroisatin) and an α-amino acid, with a dipolarophile, leads to the formation of novel dispirooxindoles with high diastereoselectivity. mdpi.com The observed regioselectivity in these reactions can be attributed to the stability of the transition states, where steric interactions play a crucial role. mdpi.com

Nucleophilic Pathways and Functional Group Interconversions

The chlorine atom at the C5 position of the indoline ring is susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions. This reactivity allows for the introduction of various functional groups at this position. For example, the reaction of 5-chloroindoles with nucleophiles like piperidine (B6355638) or morpholine (B109124) can lead to the corresponding 5-substituted derivatives. The reactivity of the C-Cl bond towards nucleophilic substitution can be enhanced by the presence of strong electron-withdrawing groups on the indoline ring. vulcanchem.com

Furthermore, the indoline core and its substituents can undergo various functional group interconversions. For instance, the indole ring can be oxidized to form oxindole (B195798) derivatives using oxidizing agents like potassium permanganate. Conversely, reduction of the indoline-2,3-dione system can yield indoline derivatives using reducing agents such as sodium borohydride. smolecule.com The methanamine group in compounds like 1-(5-chloro-1H-indol-2-yl)methanamine can participate in nucleophilic substitution reactions. cymitquimica.com

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide another powerful tool for the functionalization of 5-chloroindole (B142107). rsc.org This methodology allows for the formation of C-C bonds by coupling the chloroindole with boronic acids in the presence of a palladium catalyst, enabling the synthesis of a wide range of derivatives under mild, aqueous conditions. rsc.org

Mechanistic Investigations of Derivatization Reactions

Mechanistic studies, often supported by computational methods like DFT, have been instrumental in understanding the reactivity and selectivity of reactions involving this compound systems. internationaljournalssrg.org For 1,3-dipolar cycloaddition reactions, DFT calculations help in elucidating the electronic structure of the reactants and the transition states, thereby explaining the observed regioselectivity. internationaljournalssrg.org These studies often analyze frontier molecular orbitals (FMOs) and global electrophilicity/nucleophilicity indices to predict the reactivity. internationaljournalssrg.org

In the context of electrophilic substitution, mechanistic insights can be gained from kinetic studies and computational analysis of the charge distribution in the indoline ring. The electron-withdrawing effect of the chloro group deactivates the ring, and computational methods can quantify this effect to predict regioselectivity in further functionalization.

For nucleophilic substitution reactions, the mechanism can be influenced by the reaction conditions and the nature of the nucleophile. For instance, the displacement of the chlorine atom in η6-(5-chloroindole)ruthenium(II) hexafluorophosphates by various nucleophiles proceeds smoothly, indicating that complexation to a metal can significantly alter the reactivity of the chloroindole system. rsc.org

Advanced Analytical Characterization Techniques in 5 Chloroindoline Research

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the atomic and electronic structure of 5-Chloroindoline.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. While comprehensive, peer-reviewed spectral assignments for this compound are not extensively published, the expected chemical shifts and splitting patterns can be predicted based on its known structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-7.5 ppm), with their splitting patterns (doublets and doublets of doublets) dictated by their coupling to adjacent protons. The four protons of the saturated five-membered ring would appear further upfield as two distinct triplets around δ 3.0-3.5 ppm. The proton on the nitrogen atom (N-H) would likely present as a broad singlet.

¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing eight distinct signals. Six signals would correspond to the aromatic carbons of the benzene ring, and two signals would represent the aliphatic carbons (C2 and C3) of the pyrrolidine (B122466) ring. The carbon atom bonded to the chlorine (C5) would be identifiable by its chemical shift.

Table 1: Predicted NMR Spectral Data for this compound

| Spectrum | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | H-2, H-3 | ~ 3.0 - 3.5 | Triplets (t) |

| H-4, H-6, H-7 | ~ 6.5 - 7.5 | Doublets (d), Doublet of doublets (dd) | |

| N-H | Variable, broad | Singlet (s) | |

| ¹³C NMR | C-2, C-3 | ~ 25 - 50 | - |

| C-4, C-6, C-7 | ~ 110 - 130 | - | |

| C-3a, C-5, C-7a | ~ 125 - 150 (Quaternary) | - |

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For this compound, key absorptions would confirm the presence of the amine, aromatic, and aliphatic moieties, as well as the carbon-chlorine bond.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Pyrrolidine Ring | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is dominated by the π → π* transitions associated with the aromatic benzene ring. The presence of the chlorine substituent and the fused pyrrolidine ring can cause shifts in the absorption maxima (λ_max_) compared to unsubstituted indole (B1671886) or benzene. Studies on related chloroindole structures show characteristic absorption maxima between 220 nm and 300 nm. mdpi.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Approximate Wavelength (λ_max_) |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~220 - 300 nm |

Mass spectrometry (MS) is essential for determining the molecular weight and can provide structural clues through analysis of fragmentation patterns. The molecular formula of this compound is C₈H₈ClN, corresponding to a molecular weight of approximately 153.61 g/mol . nih.gov

A key diagnostic feature in the mass spectrum of this compound is the isotopic signature of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. chemguide.co.uk This results in two molecular ion peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), separated by 2 m/z units, with a characteristic intensity ratio of roughly 3:1. This pattern is a clear indicator of a monochlorinated compound. chemguide.co.uk Fragmentation would likely involve the loss of the chlorine atom or cleavage of the indoline (B122111) ring structure.

Table 4: Key Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z | Relative Intensity Pattern |

|---|---|---|---|

| [M]⁺ | Molecular ion with ³⁵Cl | ~153 | ~3 |

| [M+2]⁺ | Molecular ion with ³⁷Cl | ~155 | ~1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for the parent this compound is not widely reported, extensive crystallographic studies have been performed on its derivatives, such as this compound-2,3-dione. rcsb.orgrcsb.org These studies are invaluable for understanding the fundamental conformation of the this compound core.

Analysis of this compound derivatives reveals important conformational features. The core indoline structure consists of a planar benzene ring fused to a five-membered pyrrolidine ring. The pyrrolidine ring is typically not perfectly planar and adopts a slightly puckered or "envelope" conformation.

The planarity of the fused ring system is a key parameter. In a study of a related derivative, 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, the dihedral angle between the planes of the six-membered benzene ring and the five-membered dione (B5365651) ring was found to be exceptionally small. iucr.org This suggests that the core indoline skeleton is nearly coplanar. A similar near-planar conformation is expected for this compound itself.

Table 5: Example Dihedral Angle in a Related Indoline System

| Compound | Rings | Dihedral Angle (°) | Inference for this compound |

|---|---|---|---|

| 5-bromo-1-{...}indoline-2,3-dione iucr.org | Benzene Ring / Dione Ring | 2.78 (6) | Suggests a high degree of planarity in the core ring system. |

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

The three-dimensional architecture of this compound derivatives in the solid state is dictated by a sophisticated network of intermolecular interactions. Detailed crystallographic analyses, primarily conducted on the more stable and readily crystallizable this compound-2,3-dione and its N-substituted analogues, provide a comprehensive understanding of the forces governing their crystal packing. These studies reveal that hydrogen bonding, π-π stacking, and other weak van der Waals forces are the primary drivers in the formation of the crystal lattice.

In the parent compound, this compound-2,3-dione, the molecule is nearly planar. nih.gov The crystal structure is significantly stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules into distinct chains. nih.gov These primary chains are further interconnected by weaker C-H···O interactions, creating a robust, cross-linked supramolecular assembly. nih.gov

The substitution of the hydrogen atom on the indoline nitrogen (at the N1 position) precludes the formation of the strong N-H···O hydrogen bond, leading to a greater reliance on other weak intermolecular forces to direct the crystal packing. The nature of the substituent at the N1-position plays a crucial role in determining the predominant interactions and the resulting molecular arrangement.

Influence of N1-Substituents:

N-Methyl Substitution: In 5-Chloro-1-methylindoline-2,3-dione, the absence of the N-H donor leads to methyl-C-H···O(carbonyl) interactions becoming prominent. These interactions guide the molecules into supramolecular helical chains. researchgate.net These chains are further stabilized by inter-chain π-π interactions, with centroid-centroid distances ranging from 3.4861 Å to 3.9767 Å, forming layers. researchgate.net

N-Allyl Substitution: For 1-Allyl-5-chloroindoline-2,3-dione (B4394322), the allyl group is oriented nearly perpendicular to the indoline ring system. researchgate.netiucr.org The crystal packing is dominated by C-H···O interactions that link the molecules into layers. researchgate.netiucr.org

N-Propynyl Substitution: Similarly, in 5-Chloro-1-(prop-2-ynyl)indoline-2,3-dione, molecules are linked by C-H···O hydrogen bonds, which form zigzag chains. iucr.org These chains are subsequently linked by weak π-π stacking interactions, characterized by an inter-centroid distance of 3.728 Å, to form slabs. iucr.org

N-Benzyl Substitution: The introduction of a bulky aromatic group, as in 1-Benzyl-5-chloroindoline-2,3-dione, results in a crystal structure where C-H···O hydrogen bonds and aromatic π-π stacking are both significant. researchgate.net The shortest centroid-centroid separation for the π-π stacking is observed at 3.5810 Å. researchgate.net A related derivative, 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, also exhibits a three-dimensional framework built from weak C-H···O and π-π stacking interactions, with a centroid-centroid distance of 3.383 Å. iucr.org

The study of halogen-substituted indole derivatives, more broadly, indicates that in the absence of strong hydrogen bonds, molecular packing is often stabilized by non-classical N-H···π and C-H···π interactions, in addition to C-H···X (where X = Cl) interactions. nih.gov Hirshfeld surface analysis on the related 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione quantifies the contributions of various contacts to the crystal packing, highlighting the importance of H···H (28.1%), H···O/O···H (23.5%), H···Cl/Cl···H (13.0%), and H···C/C···H (10.2%) interactions. nih.gov This demonstrates that a combination of hydrogen bonding and general van der Waals interactions are the dominant forces in the crystal packing of such halogenated indoline systems. nih.gov

The interplay of these diverse and relatively weak intermolecular forces ultimately determines the specific crystalline polymorphism and the macroscopic properties of the material.

Interactive Data Table: Crystallographic and Interaction Data for this compound-2,3-dione Derivatives

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | π-π Stacking Distance (Å) | Ref. |

| This compound-2,3-dione | Orthorhombic | Pca2₁ | N-H···O, C-H···O | N/A | nih.gov |

| 5-Chloro-1-methylindoline-2,3-dione | Orthorhombic | P2₁2₁2₁ | C-H···O, π-π stacking | 3.486 - 3.977 | researchgate.net |

| 1-Allyl-5-chloroindoline-2,3-dione | Orthorhombic | Pccn | C-H···O | N/A | researchgate.netiucr.org |

| 5-Chloro-1-(prop-2-ynyl)indoline-2,3-dione | Monoclinic | P2₁/c | C-H···O, π-π stacking | 3.728 | iucr.org |

| 1-Benzyl-5-chloroindoline-2,3-dione | Monoclinic | P2₁/n | C-H···O, π-π stacking | 3.581 | researchgate.net |

| 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione | Orthorhombic | Pna2₁ | C-H···O, π-π stacking | 3.383 | iucr.org |

Computational Chemistry and Theoretical Investigations of 5 Chloroindoline

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful and reliable tool for determining various molecular properties of 5-chloroindoline derivatives. crimsonpublishers.comcrimsonpublishers.com Calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311G(d,p), allow for the optimization of molecular structures and the determination of key electronic parameters. crimsonpublishers.comiucr.org

Prediction of Reactivity and Selectivity in Organic Reactions

DFT calculations are instrumental in predicting the reactivity and regioselectivity of this compound in organic reactions, particularly in 1,3-dipolar cycloadditions. internationaljournalssrg.orginternationaljournalssrg.org By analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can understand charge transfer within the molecule. crimsonpublishers.comcrimsonpublishers.com The energy gap between HOMO and LUMO is a critical parameter; a smaller gap suggests high chemical reactivity and polarizability. iucr.org

Global reactivity descriptors derived from these energies, such as chemical hardness (η), softness (σ), and electronegativity (χ), provide a quantitative measure of the molecule's stability and reactivity. crimsonpublishers.cominternationaljournalssrg.orgresearchgate.net For instance, these parameters have been calculated for derivatives like 1-allyl-5-chloroindoline-2,3-dione (B4394322) to understand its reactivity in cycloaddition reactions. internationaljournalssrg.org

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify the regions most susceptible to electrophilic and nucleophilic attacks. crimsonpublishers.comcrimsonpublishers.com The MEP surface visualizes the charge distribution, where blue regions indicate positive potential (electrophilic sites) and red regions indicate negative potential (nucleophilic sites). crimsonpublishers.com This allows for the prediction of how the molecule will interact with other reagents, guiding the synthesis of specific isomers. crimsonpublishers.com

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| 1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}-5-bromoindoline-2,3-dione | B3LYP/6-311G(d,p) | -7.4517 | -0.9115 | 6.5402 | N/A |

| 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | B3LYP/6-31G(d,p) | -6.136 | -2.285 | 3.851 | 5.6982 |

| 1-allyl-5-chloro-indoline-2,3-dione | B3LYP/6-31G | -7.14 | -2.83 | 4.31 | 1.55 |

Elucidation of Reaction Mechanisms and Transition States

DFT is employed to map out the entire energy landscape of a chemical reaction involving this compound derivatives. This includes the elucidation of reaction mechanisms and the identification of transition states. internationaljournalssrg.orginternationaljournalssrg.org For example, a systematic theoretical study on the 1,3-dipolar cycloaddition reaction between 1-allyl-5-chloroindoline-2,3-dione and 4-Chlorobenzaldoxime was conducted to understand the mechanism and regioselectivity. internationaljournalssrg.org Such studies allow for the comparison of different possible reaction pathways, determining the most energetically favorable route. The calculated stability of the resulting regioisomers often shows that the experimentally obtained product is the more stable one, demonstrating consistency between theoretical predictions and experimental outcomes.

Conformational Analysis and Molecular Dynamics

Understanding the three-dimensional structure and flexibility of this compound is crucial for its function. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for this purpose. worldscientific.com Crystal structure analysis, complemented by DFT calculations, has revealed specific conformations, such as in 1-allyl-5-chloroindoline-2,3-dione where the allyl side chain is nearly perpendicular to the indoline (B122111) ring system. researchgate.net

MD simulations provide a dynamic view of the molecule, showing how it behaves over time and how it might change conformation upon interacting with other molecules, such as a biological receptor. nih.govbohrium.comnih.gov These simulations can confirm the stability of a particular conformation or a ligand-protein complex, which is essential for drug design. rsc.orguzh.ch

Quantum Chemical Calculations for Material Interactions and Adsorption Phenomena

Quantum chemical calculations are pivotal in understanding how this compound derivatives interact with material surfaces, a key aspect of applications like corrosion inhibition. Studies have investigated derivatives such as 1-allyl-5-chloro-indoline-2,3-dione and 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione as corrosion inhibitors for mild steel in acidic environments. wu.ac.thresearchgate.net

These theoretical studies help establish the mechanism of corrosion inhibition. It has been shown that these inhibitor molecules adsorb onto the steel surface, forming a protective film. scirp.org The adsorption process is often well-described by the Langmuir adsorption isotherm model. researchgate.net Quantum chemical parameters calculated via DFT, such as EHOMO, ELUMO, and the fraction of electrons transferred (ΔN), suggest that the inhibitor molecules can either accept electrons from the metal's d-orbitals into their high-energy LUMO or donate electrons from their HOMO to the metal's empty d-orbitals, leading to strong adsorption. researchgate.netwu.ac.th Thermodynamic parameters like the free energy of adsorption (ΔG°ads) can also be calculated to determine the nature of this interaction, often indicating a combination of physisorption and chemisorption. wu.ac.th

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its derivatives, QSAR studies are valuable for designing new molecules with enhanced therapeutic potential, such as antimicrobial or anticancer agents. mdpi.com

These models can predict the biological activity of newly designed compounds before they are synthesized. mdpi.com Studies have shown that for halogenated indoles, nucleophilic substitutions with chlorine or bromine at positions 4 and 5 are crucial for enhancing antibacterial activity. frontiersin.orgnih.gov 3D-QSAR analyses have further revealed that substitutions at these positions on the indole (B1671886) moiety favor antimicrobial activity, while modifications at other positions may have unfavorable effects. frontiersin.org QSAR studies on related isatin (B1672199) derivatives have also highlighted the importance of topological parameters, such as the valence molecular connectivity index, in describing antimicrobial activity. researchgate.net

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking is a key computational method used to predict how a molecule, such as this compound, binds to a specific biological target, typically a protein receptor. nih.gov This technique is fundamental in drug discovery for identifying potential therapeutic agents.

In one study, 5-chloroindole (B142107) was docked into the active sites of EGFR and BRAF kinase enzymes, which are important targets in cancer therapy. mdpi.com Similarly, derivatives of this compound have been docked against various protein targets to explore their binding modes and affinities. researchgate.netrsc.org For example, spiropyrazoline oxindoles derived from this compound-2,3-dione showed strong binding affinities against the 4I4T receptor, a target relevant to cancer. rsc.org

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. rsc.org These simulations can confirm whether the interactions observed in the static dock, such as hydrogen bonds and hydrophobic contacts, are maintained in a dynamic environment, providing a more accurate picture of the binding event. rsc.org

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Spiropyrazoline oxindole (B195798) 5a | 4I4T | -8.3 | rsc.org |

| Spiropyrazoline oxindole 5b | 4I4T | -8.3 | rsc.org |

| Spiropyrazoline oxindole 4a | 4I4T | -8.0 | rsc.org |

| 5-chloro-indole-2-carboxylate 3e | EGFRT790M | -10.42 | mdpi.com |

| 5-chloroindole | Glycogen (B147801) Phosphorylase | N/A (Docking performed) | mpg.de |

Biological Activities and Pharmacological Potentials of 5 Chloroindoline Derivatives

Anticancer and Antitumor Applications

Derivatives of 5-chloroindoline have emerged as a promising class of compounds in cancer research, exhibiting significant antiproliferative and antitumor effects. biosynth.combiosynth.com Their mechanisms of action often involve the inhibition of cancer cell growth and the modulation of key signaling pathways implicated in tumor progression. biosynth.combiosynth.com

Numerous studies have highlighted the potent antiproliferative activity of this compound derivatives against various cancer cell lines. For instance, a series of 5-chloro-indole-2-carboxylate derivatives demonstrated significant growth inhibition (GI50) values ranging from 29 nM to 78 nM against pancreatic, breast, and epithelial cancer cell lines. mdpi.com One of the most potent compounds in this series, the m-piperidinyl derivative, exhibited a GI50 of 29 nM, surpassing the efficacy of the reference drug erlotinib. mdpi.com

Similarly, derivatives of 5-chloro-1H-indole-3-carboxylic acid have shown potent antiproliferative effects against pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cell lines, with median inhibitory concentrations (IC50) also in the nanomolar range (29 nM to 78 nM). Furthermore, certain this compound-2,3-dione derivatives have been shown to inhibit the proliferation of human neuroblastoma SH-SY5Y cells in a dose-dependent manner. researchgate.net

The substitution pattern on the indole (B1671886) ring plays a critical role in the antiproliferative activity. Studies on E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones revealed that derivatives with specific substituents on the chloroindole ring were potent growth inhibitors across 60 human cancer cell lines. acs.org In particular, E-3-(2-chloro-5-methoxy-6-methyl-3-indolylmethylene)-1,3-dihydroindol-2-one was found to be a more potent growth inhibitor than vincristine (B1662923) in most of the tested cell lines. acs.org

A series of 1-butyl-5-chloroindoline-2,3-dione derivatives fused with diamines also showed good anticancer activity against HeLa, SKBR-3, and MCF-7 cell lines. jst.go.jp The presence of a 5-chloro substituent on the indole ring in certain arylsulfonylhydrazones was also found to have a pronounced positive effect on their cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing IC50 values below 1 μM. nih.gov

Table 1: Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

| 5-Chloro-indole-2-carboxylates | Pancreatic, Breast, Epithelial | 29 nM - 78 nM | mdpi.com |

| 5-Chloro-1H-indole-3-carboxylic acid derivatives | Pancreatic (Panc-1), Breast (MCF-7), Colon (HT-29) | 29 nM - 78 nM | |

| E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones | 60 human cancer cell lines | Potent growth inhibition | acs.org |

| 1-Butyl-5-chloroindoline-2,3-dione derivatives | HeLa, SKBR-3, MCF-7 | Good activity | jst.go.jp |

| Arylsulfonylhydrazones with 5-chloroindole (B142107) | Breast (MCF-7, MDA-MB-231) | < 1 μM | nih.gov |

The anticancer effects of this compound derivatives are often linked to their ability to modulate critical oncogenic signaling pathways.

HIF-1α Inhibition: Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions and is a target for cancer therapy. rsc.orgnih.gov Some marine alkaloids and their analogs, which can be structurally related to indole derivatives, have been shown to inhibit HIF-1α. For example, 4-chloro fascaplysin, an analog of a β-carboline alkaloid, inhibits VEGF-dependent angiogenesis by affecting HIF-1α. frontiersin.org Caulerpin, another marine alkaloid, inhibits hypoxia-induced HIF-1 gene activation in T47D breast cancer cells. frontiersin.org While direct studies on this compound derivatives are needed, the established role of indole-like structures in HIF-1α inhibition suggests a potential mechanism for their anticancer activity. researchgate.netfrontiersin.org

Topoisomerase 2 Inhibition: Topoisomerase II is an essential enzyme involved in DNA replication and chromosome organization, making it a well-established target for anticancer drugs. esisresearch.org Certain heterocyclic compounds have been identified as Topoisomerase II inhibitors. esisresearch.org Makaluvamines, a class of marine alkaloids containing a pyrroloiminoquinone system, are known inhibitors of mammalian topoisomerase II and exhibit strong cytotoxicity against human colon tumor cells. rsc.org Although direct evidence for this compound derivatives as topoisomerase II inhibitors is still emerging, the structural similarities to known inhibitors suggest this as a plausible mechanism of action. rsc.orgcu.edu.eg

EGFR/BRAF and EGFR/CDK2 Dual Inhibition: Recent research has focused on developing dual inhibitors that target multiple oncogenic pathways. A novel series of 5-chloro-indole-2-carboxylate derivatives were designed as potent inhibitors of mutant EGFR/BRAF pathways. mdpi.com The most potent derivative in this series showed an IC50 value of 68 nM for EGFR inhibition, which was more potent than the reference drug erlotinib. mdpi.com These compounds also exhibited significant anti-BRAFV600E activity. mdpi.com Another study reported on indole-2-carboxamide derivatives as EGFR/CDK2 dual inhibitors, which induced apoptosis with high potency. nih.govunica.it

Inhibition of Cancer Cell Proliferation

Antimicrobial Efficacy

This compound derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and viral pathogens. ontosight.aiijera.com

Several studies have reported the synthesis and evaluation of 5-chloroisatin (B99725) (a derivative of this compound) derivatives for their antibacterial properties. ijera.comijera.comresearchgate.net These compounds have shown activity against both Gram-positive and Gram-negative bacteria. ijera.comijera.com

In one study, a series of novel 5-chloroisatin derivatives were tested against Bacillus cereus and Staphylococcus aureus (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). ijera.com One compound exhibited excellent inhibitory activity against Bacillus cereus with a Minimum Inhibitory Concentration (MIC) value of 0.156 mg/ml. ijera.comresearchgate.net Generally, the synthesized compounds showed greater inhibition zones against Gram-positive bacteria compared to Gram-negative bacteria. ijera.com The presence of a nitrogen atom in certain derivatives was noted to increase the antimicrobial potential. ijera.comresearchgate.net

Another study on N-alkylated 5-chloroisatin derivatives found that one compound displayed excellent inhibitory activity against Staphylococcus aureus with a MIC value of 0.01 mg/mL. ijera.comresearchgate.net Other compounds in the series showed comparable or moderate activity against Bacillus cereus and Escherichia coli. ijera.com

Furthermore, halogenated indoles, including 4-chloroindole (B13527) and 5-chloroindole, have shown potent antibacterial activity against Vibrio parahaemolyticus, a food-borne pathogen. frontiersin.org These compounds exhibited a low MIC of 50 μg/mL. frontiersin.org The position of the chlorine atom on the indole ring was found to be crucial for this activity. frontiersin.org

Table 2: Antibacterial Activity of this compound Derivatives

| Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference |

| 5-Chloroisatin derivatives | Bacillus cereus | 0.156 mg/ml | ijera.comresearchgate.net |

| N-alkylated 5-chloroisatin derivatives | Staphylococcus aureus | 0.01 mg/mL | ijera.comresearchgate.net |

| 4-Chloroindole, 5-Chloroindole | Vibrio parahaemolyticus | 50 μg/mL | frontiersin.org |

The indole scaffold is a key component in several antiviral agents. nih.gov Research has explored the antiviral potential of 5-chloroindole derivatives, particularly against HIV.

A series of hybrid molecules based on 5-chloroindole, 3-arylsulfonyl, and 2-carboxamide (B11827560) groups were synthesized and evaluated for their anti-HIV-1 activity. nih.gov Several of these compounds demonstrated potent inhibitory activity against HIV-1 (IIIB) with EC50 values in the nanomolar range (0.0043 μM to 0.0098 μM). nih.gov These findings highlight the potential of 5-chloroindole derivatives in the development of new anti-HIV therapies. nih.gov

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Antimalarial Activity Studies

Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents. Indole derivatives have been investigated for their potential in this area. nih.gov

A study focused on the synthesis and antimalarial screening of this compound-2,3-dione derivatives against the 3D7 strain of Plasmodium falciparum. Two compounds from the synthesized series, a 4-thiazolidinone (B1220212) derivative and a 2-azetidinone derivative, exhibited antimalarial activity. The IC50 values for these active compounds were determined to be 1.5 µM and 0.4 µM, respectively. These results suggest that the this compound-2,3-dione scaffold is a promising starting point for the development of novel antimalarial drugs. researchgate.net

Inhibition of Parasitic Lifecycle and Growth

This compound derivatives have demonstrated notable activity against various parasites, including those responsible for malaria and American foulbrood disease. researchgate.netoup.com Studies have shown that these compounds can interfere with critical stages of the parasitic lifecycle, inhibiting growth and proliferation.

For instance, certain spiroindimicin A congeners, which are complex indole alkaloids derived from a 5-chloroindole precursor, have shown activity against Plasmodium falciparum, the parasite that causes the most virulent form of malaria. nih.govrsc.org These compounds were effective against both drug-sensitive (3D7) and multidrug-resistant (Dd2) strains of the parasite. nih.govrsc.org Similarly, other this compound derivatives, such as 3-(5-chloro-2-oxoindolin-3-ylideneamino)-2-aryl-thiazolidin-4-ones, have been synthesized and evaluated for their antimalarial efficacy, showing significant inhibition of parasite maturation. researchgate.net

In the context of bacterial parasites affecting insects, 5-chloroindole itself has been identified as a potent inhibitor of spore germination in Paenibacillus larvae, the causative agent of American foulbrood in honey bees. oup.comresearchgate.net Research has shown that 5-chloroindole can significantly reduce bacterial proliferation, thereby protecting honey bee larvae from the disease. oup.com

The antiparasitic activity of these derivatives is often attributed to their ability to interfere with essential biological processes within the parasite. Some studies suggest that the lipophilicity conferred by the chlorine atom may enhance the ability of these compounds to cross cell membranes and reach their intracellular targets.

| Compound/Derivative | Parasite | Activity | Reference |

|---|---|---|---|

| Spiroindimicin A congeners | Plasmodium falciparum (3D7 and Dd2 strains) | Inhibits parasite growth. | nih.govrsc.org |

| 3-(5-chloro-2-oxoindolin-3-ylideneamino)-2-aryl-thiazolidin-4-ones | Plasmodium falciparum | Inhibits parasite maturation. | researchgate.net |

| 5-Chloroindole | Paenibacillus larvae | Inhibits spore germination and reduces bacterial proliferation. | oup.comresearchgate.net |

| Lynamicin-type compounds | Trypanosoma brucei | Potent activity with an EC50 of 0.37 μM for one derivative. | nih.gov |

Mechanistic Studies on Hemozoin Formation and Parasite pH Regulation

A key mechanism underlying the antimalarial activity of many this compound derivatives is the inhibition of hemozoin biocrystallization. evitachem.comresearchgate.net During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. nih.gov Several this compound derivatives have been shown to interfere with this detoxification process. evitachem.comresearchgate.net By inhibiting hemozoin formation, these compounds lead to an accumulation of toxic heme, which induces oxidative stress and ultimately kills the parasite.

Some studies have also suggested that these derivatives may disrupt the parasite's pH regulation. researchgate.net The malaria parasite maintains a delicate pH balance between its cytosol (around 7.3) and its acidic digestive vacuole (around 4.5-5.5), a gradient crucial for its survival and metabolic functions. researchgate.net It is hypothesized that some indole derivatives may interfere with the V-type H+-ATPase, a proton pump responsible for maintaining this pH gradient, leading to profound physiological disturbances and parasite death. researchgate.net

Neuropharmacological Investigations

The this compound scaffold has proven to be a valuable template for the development of compounds with significant neuropharmacological activities. iucr.orgresearchgate.netinternationaljournalssrg.org

Certain derivatives of this compound have been investigated for their potential as anxiolytic agents. internationaljournalssrg.orggoogle.com The mechanism of action is often linked to their interaction with serotonin (B10506) receptors, particularly the 5-HT3 receptor. bham.ac.uk For example, 5-chloroindole itself has been identified as a positive allosteric modulator of the 5-HT3 receptor, a ligand-gated ion channel involved in neurotransmission. The anxiolytic properties of some indole alkaloids, such as alstonine, have been linked to their effects on the serotonergic system, specifically involving 5-HT2A/5-HT2C receptors. nih.gov While direct studies on this compound derivatives are ongoing, the established role of the indole nucleus in modulating anxiety-related pathways suggests this is a promising area of research.

Derivatives of isatin (B1672199) (indole-2,3-dione), including 5-chloroisatin, have a well-documented history of anticonvulsant activity. iucr.orgresearchgate.netcrimsonpublishers.com These compounds have shown efficacy in various experimental models of epilepsy. The synthesis of chloro-α-alkyltryptamines from chloroindole-3-aldehydes has yielded compounds with anticonvulsant properties in animal models. wikipedia.org The structural modifications on the isatin core, including the introduction of a chlorine atom at the 5-position, have been a key strategy in developing more potent anticonvulsant agents. researchgate.net

Theoretical and experimental studies have explored the muscle relaxant effects of 5-chloroisatin derivatives. jmcs.org.mxwu.ac.thresearchgate.net Computational investigations using Density Functional Theory (DFT) have been employed to correlate the molecular structure of these derivatives with their myorelaxant activity. wu.ac.thresearchgate.net These studies suggest a relationship between the molecular area of the compounds and their muscle relaxant effects. researchgate.net For example, a study on a series of 5-chloroisatin derivatives found a correlation between their calculated molecular properties and their observed muscle-relaxing effects on rabbit duodenum. researchgate.net

| Activity | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Anxiolytic | 5-Chloroindole, Sertindole derivatives | Positive allosteric modulator of 5-HT3 receptor. Potential treatment for anxiety. | google.com |

| Anticonvulsant | 5-Chloroisatin derivatives, Chloro-α-alkyltryptamines | Showed activity in experimental models. Synthesis from chloroindole-3-aldehydes yielded active compounds. | iucr.orgresearchgate.netwikipedia.org |

| Muscle Relaxant | 5-Chloroisatin derivatives | Activity correlated with molecular properties in computational and experimental studies. | jmcs.org.mxwu.ac.thresearchgate.net |

Anticonvulsant Properties

Anti-inflammatory Actions

This compound derivatives have also been recognized for their anti-inflammatory potential. biosynth.comiucr.orgijera.com In animal models, 5-chloroindole demonstrated a protective effect against carrageenan-induced inflammation. The anti-inflammatory activity of these compounds is thought to arise from their ability to modulate inflammatory pathways. biosynth.com The synthesis of various isatin derivatives, including those with a 5-chloro substitution, has been a strategy to develop novel anti-inflammatory agents. iucr.orgijera.com These compounds are believed to exert their effects by inhibiting key enzymes and mediators involved in the inflammatory cascade.

Analgesic Properties

Derivatives of the closely related 5-chloroisatin, a precursor to some this compound compounds, have been recognized for their potential analgesic effects. ijera.cominternationaljournalssrg.org While direct and extensive studies on the analgesic properties of this compound derivatives are still emerging, preliminary research on related structures containing the chloroindole moiety suggests a promising avenue for the development of new pain management agents.

For instance, studies on benzothiazole (B30560) derivatives incorporating a chloroindole fragment have shown notable analgesic activity. chalcogen.ro In one study, a 7-chloroindolylbenzothiazole derivative demonstrated more potent analgesic effects than its 5-chloroindolyl counterpart, suggesting that the position of the chlorine atom on the indole ring is a critical determinant of analgesic efficacy. chalcogen.ro Specifically, a 7-chloroindolylbenzothiazole derivative (compound 5e in the study) exhibited a 69.2% decrease in writhes at a 100 mg/kg dose, indicating significant pain relief. chalcogen.ro In contrast, the corresponding 5-chloroindolyl derivative (compound 5d) showed a lower analgesic activity of 55.5% at the same dose. chalcogen.ro

These findings underscore the potential of the this compound core as a building block for designing novel analgesic compounds. Further investigation into the structure-activity relationships of various this compound derivatives is warranted to fully elucidate their analgesic potential and mechanisms of action.

| Derivative Type | Specific Compound Example | Analgesic Activity (% decrease in writhes) | Reference |

| 5-Chloroindolylbenzothiazole | Compound 5d | 55.5% at 100 mg/kg | chalcogen.ro |

| 7-Chloroindolylbenzothiazole | Compound 5e | 69.2% at 100 mg/kg | chalcogen.ro |

Other Emerging Biological Activities and Therapeutic Areas

Beyond analgesia, this compound derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as valuable leads in various therapeutic areas.

Anticancer Activity: A significant body of research has focused on the anticancer potential of 5-chloroindole and its derivatives. mdpi.comjst.go.jp For example, a series of novel 5-chloro-indole-2-carboxylate derivatives displayed potent antiproliferative activity against several cancer cell lines. mdpi.com The most potent compound in this series, a meta-piperidinyl derivative, exhibited an IC50 value of 68 nM against EGFR, which was more potent than the reference drug erlotinib. mdpi.com Furthermore, these compounds were also found to be significant inhibitors of the BRAFV600E mutation, a key target in certain cancers. mdpi.com Another study on 1-butyl-5-chloroindoline-2,3-dione derivatives showed good anticancer activity against HeLa, SKBR-3, and MCF-7 cell lines. jst.go.jp

Antimicrobial and Antibiofilm Activity: The emergence of antibiotic resistance has spurred the search for new antimicrobial agents, and 5-chloroindole derivatives have shown promise in this area. ijera.comnih.gov Studies have demonstrated that 5-chloroindole possesses both antimicrobial and antibiofilm properties against pathogenic bacteria such as uropathogenic Escherichia coli. nih.govnih.gov It was found to have a minimum inhibitory concentration (MIC) of 75 μg/ml and inhibited biofilm formation by 66% at a concentration of 20 μg/ml. nih.gov N-alkylation of 5-chloroisatin to produce derivatives has also yielded compounds with significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. ijera.com

Anti-inflammatory Activity: The anti-inflammatory potential of 5-chloroindole derivatives has also been investigated. ijera.comchalcogen.ro In a study of substituted benzothiazole derivatives, those containing a 5-chloroindole moiety demonstrated anti-inflammatory activity. chalcogen.ro For example, one such derivative showed a 17.8% inhibition of edema. chalcogen.ro The cyclization of these structures into oxadiazole rings further enhanced this activity. chalcogen.ro

Antimalarial Activity: Several this compound-2,3-dione derivatives have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. researchgate.net In one study, a 3-(5-chloro-2-oxoindolin-3-ylideneamino)-2-aryl-thiazolidin-4-one derivative and a 5-chloro-3-(3-chloro-2-oxo-4-aryl-azetidin-1-ylimino)indolin-2-one derivative exhibited notable antimalarial activity, with IC50 values of 1.5 µM and 0.4 µM, respectively.

Antiviral Activity: The indole scaffold is a key component in many antiviral drugs, and 5-chloroindole derivatives are no exception. nih.govnih.gov Research has explored their potential against various viruses, including HIV. nih.gov For instance, 3-benzenesulfonyl-5-chloroindole-2-carboxamide (B122770) was identified as a potent inhibitor of HIV-1 reverse transcriptase. nih.gov

The diverse biological profile of this compound derivatives highlights their importance in drug discovery and development. Further research into the synthesis and biological evaluation of novel derivatives is likely to uncover even more therapeutic applications for this versatile chemical entity.

| Biological Activity | Derivative Type | Key Findings | Reference |

| Anticancer | 5-Chloro-indole-2-carboxylate | Potent inhibitors of EGFR and BRAFV600E (IC50 of 68 nM for most potent derivative against EGFR). | mdpi.com |

| Anticancer | 1-Butyl-5-chloroindoline-2,3-dione | Good activity against HeLa, SKBR-3, and MCF-7 cancer cell lines. | jst.go.jp |

| Antimicrobial | 5-Chloroindole | MIC of 75 μg/ml against uropathogenic E. coli. | nih.gov |

| Antibiofilm | 5-Chloroindole | 66% inhibition of E. coli biofilm formation at 20 μg/ml. | nih.gov |

| Anti-inflammatory | 5-Chloroindolylbenzothiazole | 17.8% edema inhibition. | chalcogen.ro |

| Antimalarial | This compound-2,3-dione derivatives | IC50 values as low as 0.4 µM against P. falciparum. | |

| Antiviral | 3-Benzenesulfonyl-5-chloroindole-2-carboxamide | Potent HIV-1 reverse transcriptase inhibitor. | nih.gov |

Structure Activity Relationship Sar Studies of 5 Chloroindoline Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of 5-chloroindoline derivatives is profoundly influenced by the position and chemical nature of various substituents on the indole (B1671886) or indoline (B122111) core. Research across different therapeutic areas demonstrates that even minor positional changes of a substituent, such as the chlorine atom, can lead to significant shifts in potency and selectivity.

For instance, in the context of synthetic cannabinoids, the position of chlorination on the indole core is a critical determinant of binding affinity for the human cannabinoid receptor 1 (hCB1). Studies on chlorinated analogues of MDMB-CHMICA revealed that chlorination at the 4- and 5-positions of the indole ring significantly reduces hCB1 binding affinity. mdpi.com In contrast, derivatives chlorinated at the 2-, 6-, and 7-positions largely maintain the high binding affinity of the non-chlorinated parent compound. mdpi.com This suggests that the 5-position is a sensitive region where bulky or electron-withdrawing groups may introduce unfavorable interactions within the receptor's binding pocket.

Similarly, in the development of ligands for serotonin (B10506) receptors, the position of halogenation is key to achieving subtype selectivity. For one series of compounds, substitution with a halogen (like fluorine, chlorine, bromine, or iodine) at the 5-position of the indole ring increased selectivity for the 5-HT2C receptor by as much as 16-fold compared to the unhalogenated parent molecule. nih.gov A comparative study showed that a 6-chloro derivative was considerably less selective for the 5-HT2C receptor than the 5-chloro derivative, primarily due to an increased affinity for the 5-HT2A receptor. nih.gov This highlights how shifting a single chlorine atom from the 5- to the 6-position can dramatically alter the selectivity profile.

The nature of the substituent at the 5-position is just as crucial. For allosteric modulators of the CB1 receptor, an electron-withdrawing group at this position is considered a key requirement. nih.govacs.org Replacing the 5-chloro group with a more strongly electron-donating methoxy (B1213986) group resulted in a significant drop in both binding affinity and allosteric cooperativity. nih.gov

In the field of antibacterials, quantitative structure-activity relationship (QSAR) analyses have shown that the presence of a chloro or bromo group at the 4- or 5-position of the indole ring is essential for activity against the pathogen Vibrio parahaemolyticus. frontiersin.org Other studies on isatin-hydrazone derivatives, which contain an indoline-2,3-dione core, found that halogen substituents at the 2- and 6-positions of a connected phenyl ring yielded the most potent cytotoxic activity against cancer cell lines. mdpi.com

| Compound Class | Target/Activity | Key Finding | Reference |

|---|---|---|---|

| MDMB-CHMICA Analogues | hCB1 Receptor Binding | 5-chloro substitution reduces binding affinity compared to 2-, 6-, and 7-chloro substitutions. | mdpi.com |

| Serotonin Receptor Ligands | 5-HT2A/5-HT2C Selectivity | 5-chloro substitution enhances selectivity for the 5-HT2C receptor. | nih.gov |

| Indole-2-carboxamides | CB1 Allosteric Modulation | An electron-withdrawing group at the 5-position is critical for activity. | nih.govacs.org |

| Halogenated Indoles | Antibacterial (V. parahaemolyticus) | Chloro or bromo at the 4- or 5-position is essential for growth eradication. | frontiersin.org |

| Chloroindoles | Herbicidal Activity | Optimal activity is seen with a chloro group at the 7-position, with 5,7-dichloro derivatives being less active. | eurochlor.org |

Correlation Between Electronic and Steric Factors and Efficacy

The efficacy of this compound derivatives is governed by a delicate balance of electronic and steric factors. The chlorine atom at the 5-position itself imparts specific electronic and steric properties to the molecule. It acts as an electron-withdrawing group through induction and a weak electron-donating group through resonance, influencing the electron density of the aromatic system.

The importance of electronic factors is clearly demonstrated in studies of indole-2-carboxamide allosteric modulators for the CB1 receptor. A derivative with a 5-chloro substituent (an electron-withdrawing group) was compared to a derivative with a 5-methoxy substituent (a stronger electron-donating group). nih.gov The 5-methoxy derivative showed a markedly lower binding affinity and cooperativity factor, confirming that the electron-withdrawing nature of the 5-substituent is crucial for potent allosteric modulation in this series. nih.govacs.org

Steric factors, such as the size of the substituent, also play a significant role. In the context of serotonin receptor ligands, researchers have speculated that the size of the halogen at the 6-position likely influences selectivity between 5-HT2A and 5-HT2C receptors through appropriately oriented hydrophobic bulk. nih.gov While fluorine and hydrogen are similar in size, the larger chlorine and bromine atoms at the 6-position favored interaction with the 5-HT2C receptor. nih.gov This suggests that the steric bulk of the substituent must be compatible with the topology of the receptor's binding site to achieve high affinity and selectivity. The adsorption of organic molecules, a principle relevant to activities like corrosion inhibition, is also dependent on steric factors and the electron density of functional groups.

| Compound Series | Factor Investigated | Observation | Conclusion | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides (CB1 Modulators) | Electronic Effect | Replacing 5-Cl (electron-withdrawing) with 5-OCH₃ (electron-donating) significantly decreased binding affinity and efficacy. | Electron-withdrawing character at the 5-position is critical for activity. | nih.govacs.org |

| Halogenated Indoles (5-HT Ligands) | Steric Effect (Size) | Larger halogens (Cl, Br) at the 6-position favored 5-HT2C receptor binding over smaller ones (F, H). | The size of the substituent likely influences receptor subtype selectivity via steric interactions. | nih.gov |

| 5-Chloro-2-(phenylthio)-indole | General Effects | The 5-chloro substituent exerts both electronic and steric effects on the molecule's overall geometry. | Both factors contribute to the compound's conformational properties. |

Pharmacophore Mapping and Ligand-Based Drug Design